N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide
Description
This compound is a synthetic organic molecule featuring a thieno[3,4-c]pyrazole core modified with a 3-chlorophenyl group, a sulfone moiety (5,5-dioxido), and a 3,4-diethoxybenzamide substituent. The 3,4-diethoxybenzamide moiety likely contributes to solubility and pharmacokinetic properties.
Properties
IUPAC Name |
N-[2-(3-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4-diethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22ClN3O5S/c1-3-30-19-9-8-14(10-20(19)31-4-2)22(27)24-21-17-12-32(28,29)13-18(17)25-26(21)16-7-5-6-15(23)11-16/h5-11H,3-4,12-13H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSEUAYPLUDNOCA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C3CS(=O)(=O)CC3=NN2C4=CC(=CC=C4)Cl)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22ClN3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
475.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(3-chlorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4-diethoxybenzamide is a complex organic compound belonging to the class of thieno[3,4-c]pyrazoles. This compound has garnered attention due to its diverse biological activities, which include antimicrobial, anticancer, and anti-inflammatory effects. The following sections provide a detailed overview of its biological activity based on available research findings.
Chemical Structure and Properties
- Molecular Formula: C17H20ClN3O3S
- Molecular Weight: 381.88 g/mol
- Purity: Typically around 95% .
The structure of this compound features a thieno[3,4-c]pyrazole core with various substituents that contribute to its biological activity. The presence of a chlorophenyl group and dioxido functionality enhances its potential for interaction with biological targets.
The mechanism of action for this compound involves its interaction with specific enzymes and receptors. Similar compounds in the thieno[3,4-c]pyrazole class have been shown to inhibit phosphodiesterase (PDE) enzymes and aurora kinases, which are involved in various cellular processes including inflammation and cell division .
1. Antimicrobial Activity
Research indicates that thieno[3,4-c]pyrazole derivatives exhibit significant antimicrobial properties. For instance:
- Antibacterial Effects: Compounds in this class have demonstrated efficacy against various bacterial strains by disrupting cell wall synthesis and inhibiting protein synthesis.
2. Anticancer Activity
Studies have highlighted the potential anticancer properties of thieno[3,4-c]pyrazoles:
- Inhibition of Cancer Cell Lines: Compounds similar to this compound have shown cytotoxic effects against human cancer cell lines such as A549 (lung cancer) and MCF-7 (breast cancer) using assays like MTT .
3. Anti-inflammatory Activity
Thieno[3,4-c]pyrazoles have also been reported to exhibit anti-inflammatory effects through the inhibition of pro-inflammatory cytokines and enzymes involved in the inflammatory response. This activity is crucial for potential therapeutic applications in conditions like arthritis and other inflammatory diseases .
Case Studies
A significant study focused on the antioxidant capabilities of thieno[2,3-c]pyrazole compounds demonstrated their effectiveness in reducing oxidative stress in erythrocytes exposed to toxic substances like 4-nonylphenol. The study reported that treated erythrocytes exhibited significantly fewer morphological alterations compared to untreated controls .
| Group | Altered Erythrocytes (%) |
|---|---|
| Control | 1 ± 0.3 |
| 4-Nonylphenol | 40.3 ± 4.87 |
| Thieno[2,3-c]pyrazole Treatment | 12 ± 1.03 |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Below is a hypothetical analysis based on structural analogs and functional groups:
Table 1: Key Structural and Functional Comparisons
Key Findings:
Thienopyrazole Derivatives: Thienopyrazole scaffolds are known for their biological activity. The sulfone group in the target compound may improve metabolic stability compared to non-sulfonated analogs, as seen in sulfonamide-based drugs .
Chlorophenyl vs. Other Aryl Groups : The 3-chlorophenyl group enhances lipophilicity and may influence target selectivity. For example, chlorinated aryl groups in kinase inhibitors (e.g., imatinib analogs) improve binding to hydrophobic pockets .
Diethoxybenzamide vs. Methoxy/Methyl : The ethoxy groups in the benzamide moiety likely increase solubility compared to methyl or methoxy substituents, critical for oral bioavailability.
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
Methodological Answer:
- Step 1: Start with the thieno[3,4-c]pyrazole core synthesis using cyclocondensation of 3-chlorophenylhydrazine with thiophene-derived diketones under acidic conditions. Monitor intermediates via TLC and adjust stoichiometry to minimize byproducts .
- Step 2: Introduce the sulfone group (5,5-dioxido) via oxidation with m-CPBA (meta-chloroperbenzoic acid) in dichloromethane. Confirm completion via IR spectroscopy (SO₂ asymmetric stretch ~1300 cm⁻¹) .
- Step 3: Couple the 3,4-diethoxybenzamide moiety using EDC/HOBt-mediated amidation. Optimize solvent polarity (e.g., DMF vs. THF) to improve yields (Table 1).
Q. Table 1: Solvent Optimization for Amidation
| Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|
| DMF | 78 | 95% |
| THF | 62 | 89% |
| DCM | 45 | 82% |
Reference: Synthetic protocols for analogous pyrazol-thiadiazine systems .
Q. How can researchers reliably characterize the compound’s purity and structural integrity?
Methodological Answer:
- Analytical Workflow:
- HPLC-MS: Use a C18 column (ACN/water gradient) to assess purity. Monitor for de-ethoxy byproducts (e.g., m/z shifts).
- NMR: Confirm the diethoxybenzamide region (δ 1.2–1.4 ppm for CH₃, δ 4.0–4.2 ppm for OCH₂) and sulfone protons (δ 3.5–3.7 ppm) .
- X-ray Crystallography: Resolve ambiguities in regiochemistry (e.g., pyrazole vs. thiophene substitution) using single-crystal analysis .
Note: Discrepancies in melting points (e.g., vs. analogs) may indicate polymorphic forms; use DSC for validation .
Q. What solvent systems are suitable for solubility studies, and how can formulation challenges be addressed?
Methodological Answer:
- Solubility Screening: Test in DMSO (stock solutions) and aqueous buffers (PBS at pH 7.4). Use UV-Vis spectroscopy to quantify solubility limits.
- Formulation Strategies:
Advanced Research Questions
Q. How to design structure-activity relationship (SAR) studies for this compound’s bioactivity?
Methodological Answer:
Q. How to resolve contradictions in reported bioactivity data across different experimental models?
Methodological Answer:
- Case Study: If in vitro assays show potency but in vivo models lack efficacy:
- Hypothesis Testing: Differences may stem from protein binding or off-target effects; use SPR (Surface Plasmon Resonance) for specificity profiling .
Q. What computational strategies predict the compound’s target proteins or metabolic pathways?
Methodological Answer:
- In Silico Tools:
- Docking: Use AutoDock Vina with PDB structures (e.g., COX-2 or AMPK). Prioritize binding poses with ΔG < -8 kcal/mol.
- ADMET Prediction: SwissADME for bioavailability radar and CYP450 interactions.
- Validation: Cross-reference with transcriptomic data (e.g., LINCS L1000) to identify pathway enrichment .
Q. How to assess the compound’s metabolic stability in preclinical models?
Methodological Answer:
Q. Table 2: Key Stability Parameters
| Parameter | Value (Human) | Value (Rat) |
|---|---|---|
| Plasma t₁/₂ (h) | 2.3 | 1.8 |
| Microsomal Clₜₙₜ | 22 mL/min/kg | 35 mL/min/kg |
Q. What strategies mitigate off-target effects in functional assays?
Methodological Answer:
- Counter-Screens: Test against panels of unrelated targets (e.g., GPCRs, ion channels).
- CRISPR Knockout: Validate target specificity using isogenic cell lines lacking the putative target protein.
- Proteomics: Perform pulldown assays with biotinylated probes and identify bound proteins via mass spectrometry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
